
3-(Difluoromethoxy)-4-methylbenzaldehyde
カタログ番号 B2963528
CAS番号:
2172596-46-0
分子量: 186.158
InChIキー: SQQMARRCBSVGJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Difluoromethoxy)-4-methylbenzaldehyde” likely belongs to the class of organic compounds known as difluoromethoxy compounds . These compounds contain a difluoromethoxy group, which consists of a methoxy group where two hydrogen atoms are replaced by two fluorine atoms .
Molecular Structure Analysis
While the specific molecular structure of “3-(Difluoromethoxy)-4-methylbenzaldehyde” is not available, related compounds such as “3-(Difluoromethoxy)aniline” have been studied . The molecular structure of these compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.科学的研究の応用
Electrocatalysis and Biosensors
- The oxidation of related benzaldehydes has been studied for electropolymerization, creating films with redox-active quinone moieties. These films have applications in electrocatalysis and biosensor design (Pariente, Lorenzo, & Abruña, 1994).
Pharmaceutical Synthesis
- Benzaldehyde derivatives are synthesized for applications in fragrance and pharmaceutical preparations. An example is the synthesis of heliotropine via Oppenauer's oxidation (Borzatta et al., 2009).
Fluorescent pH Sensors
- Certain benzaldehyde derivatives act as selective fluorescent pH sensors, useful in biological research for studying cellular organelles (Saha et al., 2011).
Catalysis and Organic Synthesis
- Benzaldehydes react with various compounds in the presence of catalysts, leading to the formation of different products. This is significant in organic synthesis and chemical reactions (Kokubo et al., 1999).
Liquid Crystalline Behavior
- Self-condensation of certain dialkoxy benzaldehydes has been explored for creating materials with liquid crystalline properties (Kang, Kim, Lee, & Kim, 1999).
Material Science
- Benzaldehydes have been used in the synthesis of polyaminal networks for applications like CO2 adsorption, showcasing their potential in material science and environmental technology (Li, Zhang, & Wang, 2016).
特性
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-2-3-7(5-12)4-8(6)13-9(10)11/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMARRCBSVGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2963448.png)
![2-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2963450.png)
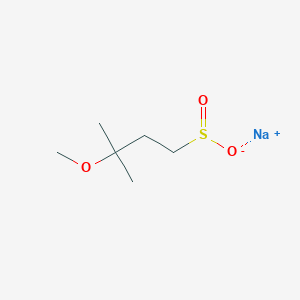
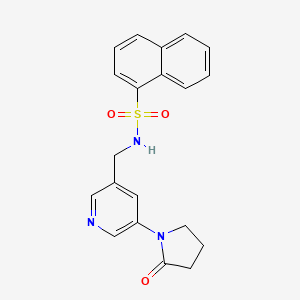
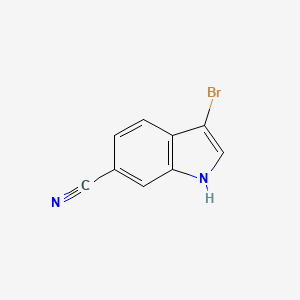
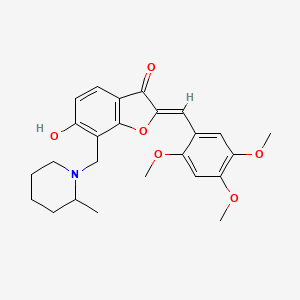
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)
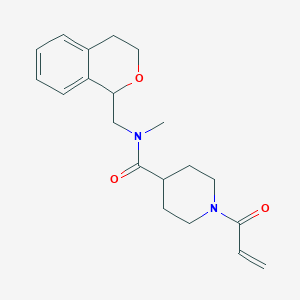
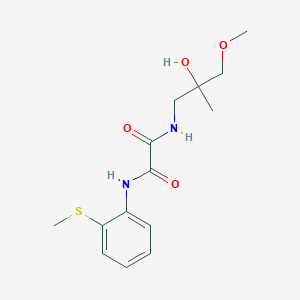
![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)
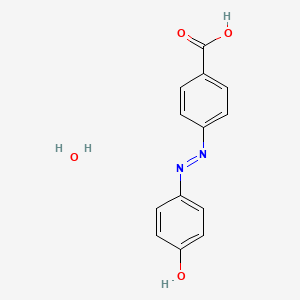
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)
![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)